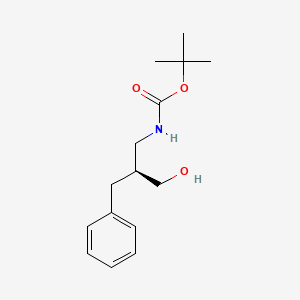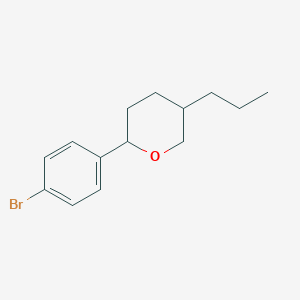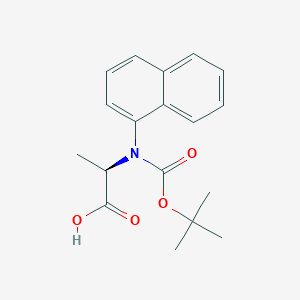
tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate typically involves the reaction of (S)-2-benzyl-3-hydroxypropylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for carbamates often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate can undergo oxidation reactions, particularly at the benzylic position.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, RLi
Major Products:
Oxidation: Benzyl alcohol derivatives
Reduction: Primary amines
Substitution: Substituted carbamates
Applications De Recherche Scientifique
tert-Butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, which can prevent unwanted side reactions during chemical synthesis. The carbamate group can be cleaved under acidic conditions, releasing the free amine .
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- tert-Butyl (4-bromobenzyl)carbamate
- tert-Butyl carbanilate
Comparison:
- tert-Butyl carbamate: Similar in structure but lacks the benzyl and hydroxypropyl groups, making it less sterically hindered .
- tert-Butyl (4-bromobenzyl)carbamate: Contains a bromine atom, which can influence its reactivity and applications .
- tert-Butyl carbanilate: Contains a phenyl group instead of a benzyl group, affecting its chemical properties and uses .
The unique combination of the tert-butyl, benzyl, and hydroxypropyl groups in tert-butyl (S)-(2-benzyl-3-hydroxypropyl)carbamate provides distinct steric and electronic properties, making it valuable in specific synthetic applications.
Propriétés
Formule moléculaire |
C15H23NO3 |
|---|---|
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-2-benzyl-3-hydroxypropyl]carbamate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-10-13(11-17)9-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m0/s1 |
Clé InChI |
MZROITKHJJJGJI-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1)CO |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Methyl 4-(4-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-2-methylphenethyl)benzoate](/img/structure/B12943188.png)


